molecular formula C13H17N3O3 B1420412 Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate CAS No. 1072944-54-7

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Cat. No. B1420412
M. Wt: 263.29 g/mol
InChI Key: OQSZLDIEOJGDBU-UHFFFAOYSA-N
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Description

“Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 1072944-54-7 . It has a molecular weight of 263.3 and a molecular formula of C13H17N3O3 . The IUPAC name for this compound is methyl 4-cyclopropyl-2-(4-morpholinyl)-5-pyrimidinecarboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate” are not fully detailed in the search results. The available information includes its molecular weight (263.3) and molecular formula (C13H17N3O3) . For comprehensive data including melting point, boiling point, solubility, and other properties, please refer to a reliable chemical database or the compound’s Material Safety Data Sheet (MSDS).

Scientific Research Applications

Synthesis of Medicinal Intermediates

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate plays a role in the synthesis of various medicinal intermediates. For instance, Lei et al. (2017) demonstrated its use in synthesizing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibit tumor necrosis factor alpha and nitric oxide. This highlights its potential in the development of anti-inflammatory and anticancer agents (Lei, Wang, Xiong, & Lan, 2017).

Anticancer Agent Development

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate derivatives have shown promise as anticancer agents. Gaonkar et al. (2018) synthesized a series of these derivatives and found that some exhibited potent anticancer activity against various human cancer cell lines. This suggests a potential pathway for developing new cancer therapies (Gaonkar, Savanur, Sunagar, Puthusseri, Deshapande, Nadaf, & Khazi, 2018).

Heterocyclic Compound Synthesis

Karimian et al. (2017) reported on the synthesis of new derivatives of 4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine using 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol. This work contributes to the broader field of heterocyclic chemistry, highlighting the versatility of methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate in synthesizing novel compounds (Karimian, Eshghi, Bakavoli, & Shiri, 2017).

Biochemical Applications

Sharma et al. (2013) utilized methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate in the synthesis of methyl-1,4-benzodiazepin-2-one-5-carboxylate derivatives. These derivatives were further reacted to generate carboxamide derivatives, showcasing the compound's application in creating biochemically relevant structures (Sharma, Kaur, Sirohi, & Kishore, 2013).

Novel Heterocyclic Compounds

The compound also aids in the preparation of novel heterocyclic compounds, as demonstrated by Shah et al. (2019). They used it to synthesize N'-arylidine-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidonecarbohydrazides, contributing to the diversity of available heterocyclic compounds with potential pharmaceutical applications (Shah, Patel, & Vyas, 2019).

properties

IUPAC Name

methyl 4-cyclopropyl-2-morpholin-4-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-18-12(17)10-8-14-13(15-11(10)9-2-3-9)16-4-6-19-7-5-16/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSZLDIEOJGDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2CC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674752
Record name Methyl 4-cyclopropyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

CAS RN

1072944-54-7
Record name Methyl 4-cyclopropyl-2-(4-morpholinyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-cyclopropyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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